4-Amino-2-butyl-1H-isoindole-1,3(2H)-dione chemical structure and properties
4-Amino-2-butyl-1H-isoindole-1,3(2H)-dione chemical structure and properties
The following technical guide details the chemical structure, synthesis, photophysical properties, and applications of 4-Amino-2-butyl-1H-isoindole-1,3(2H)-dione (also known as 4-Amino-N-butylphthalimide ).
Solvatochromic Fluorophore & Medicinal Scaffold[1][2][3]
Executive Summary
4-Amino-2-butyl-1H-isoindole-1,3(2H)-dione is a prominent derivative of the phthalimide class, distinguished by an electron-donating amino group at the C4 position and a lipophilic butyl chain at the N-terminus.[1] Unlike its non-fluorescent parent compounds, this molecule exhibits significant solvatochromic fluorescence , making it a critical probe for studying local polarity in biological systems and materials science.[1][2] Furthermore, its structural homology to immunomodulatory imide drugs (IMiDs) like pomalidomide positions it as a versatile scaffold in medicinal chemistry.[1]
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | 4-Amino-2-butyl-1H-isoindole-1,3(2H)-dione |
| Common Name | 4-Amino-N-butylphthalimide |
| CAS Number | 68930-97-2 |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| SMILES | CCCCN1C(=O)C2=C(C(=CC=C2)N)C1=O |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in organic solvents (DMSO, DMF, CH₂Cl₂, Ethanol); limited solubility in water.[1][3] |
Structural Analysis
The molecule consists of a planar phthalimide core acting as an electron acceptor, coupled with an amino group (-NH₂) at position 4 acting as an electron donor.[1] This "push-pull" electronic architecture is responsible for its Intramolecular Charge Transfer (ICT) state, which governs its fluorescence.[1] The N-butyl chain increases lipophilicity, facilitating membrane permeability and solubility in organic matrices without significantly altering the core photophysics.
Synthesis & Production Protocols
The synthesis is typically achieved via a two-step protocol starting from 4-nitrophthalic anhydride.[1] This pathway is preferred for its high yield and purity compared to direct amination methods.[1]
Step 1: Imide Formation (Condensation) [1]
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Reagents: 4-Nitrophthalic anhydride, n-Butylamine, Glacial Acetic Acid (or Toluene/DMF).[1]
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Mechanism: Nucleophilic attack of the amine on the anhydride carbonyls, followed by cyclization (dehydration).
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Protocol:
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Dissolve 4-nitrophthalic anhydride (1.0 eq) in glacial acetic acid.
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Add n-butylamine (1.1 eq) dropwise at room temperature.
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Reflux the mixture (110–120°C) for 4–6 hours.
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Cool to RT; pour into ice water to precipitate 4-nitro-N-butylphthalimide .
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Filter, wash with water, and dry.[1]
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Step 2: Nitro Reduction
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Reagents: H₂ (gas), Pd/C (10% catalyst), Ethanol/Ethyl Acetate.[1]
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Protocol:
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Dissolve the nitro-intermediate in ethanol.[1]
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Add 10% Pd/C catalyst (10 wt% of substrate).[1]
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Stir under H₂ atmosphere (balloon pressure or 30 psi) at RT for 2–4 hours.
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Filter through Celite to remove catalyst.[1]
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Concentrate filtrate in vacuo to yield 4-amino-N-butylphthalimide as a yellow solid.[1]
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Synthesis Pathway Visualization
[3][6]
Photophysical Properties & Mechanism[3][4]
The defining characteristic of 4-amino-N-butylphthalimide is its solvatochromism .[1] The emission color shifts significantly based on the polarity of the surrounding solvent.
Mechanism: Intramolecular Charge Transfer (ICT)
Upon excitation, electron density shifts from the amino donor to the phthalimide acceptor.
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Ground State (S₀): Moderate dipole moment.[1]
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Excited State (S₁): Giant dipole moment due to charge separation.[1]
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Solvent Relaxation: Polar solvents reorient around the large excited-state dipole, stabilizing the ICT state and lowering its energy.[1] This results in a red shift (bathochromic shift) of the emission as solvent polarity increases.[1]
| Solvent | Polarity (Relative) | Emission Color | Approx.[1] Emission Max (nm) |
| Hexane | Non-polar | Blue-Violet | ~410–430 nm |
| Toluene | Low | Blue | ~440–460 nm |
| Chloroform | Medium | Cyan | ~470–490 nm |
| Methanol | High | Green/Yellow | ~530–550 nm |
| Water | Very High | Yellow/Orange | ~560+ nm (often quenched) |
Photophysics Diagram
[3]
Applications in Research & Development
A. Fluorescent Probes (Microenvironment Sensing)
Because its emission is strictly controlled by local polarity, 4-amino-N-butylphthalimide is used to map:
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Protein Hydrophobic Pockets: The dye emits blue light when buried in hydrophobic protein cores and green/yellow light when exposed to aqueous buffers.[1]
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Micellar Assemblies: Used to determine the Critical Micelle Concentration (CMC) of surfactants.[1]
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Polymer Curing: Monitors the drying or curing of polymers as the mobility and polarity of the matrix change.
B. Medicinal Chemistry Scaffold
The 4-aminophthalimide core is a structural analog of Thalidomide and Pomalidomide (which possess a glutarimide ring instead of the butyl chain).[1]
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Structure-Activity Relationship (SAR): The amino group at C4 is critical for cereblon (CRBN) binding in immunomodulatory drugs.[1]
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PROTAC Linkers: The butyl amine tail provides a convenient handle for attaching linkers in Proteolysis Targeting Chimeras (PROTACs), allowing the fluorescent core to track the drug's cellular localization.
Safety & Handling (MSDS Summary)
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).[1]
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Handling: Wear nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust.[1]
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Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive (store in amber vials).[1]
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First Aid:
References
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Royal Society of Chemistry. (2012).[1] Efficient one-step synthesis of 4-amino substituted phthalimides and evaluation of their potential as fluorescent probes. Organic & Biomolecular Chemistry. Retrieved from [Link]
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National Institutes of Health (PMC). (2021).[1] 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes. Retrieved from [Link]
